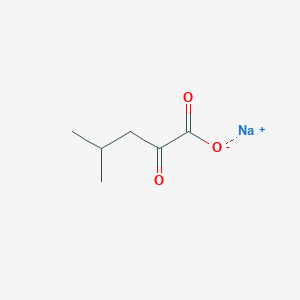
叔丁基二苯基甲硅烷腈
描述
Tert-Butyldiphenylsilyl cyanide is a chemical compound with the molecular formula C17H19NSi . It is also known as TBDPS and is a protecting group for alcohols .
Synthesis Analysis
The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis
The molecular weight of tert-Butyldiphenylsilyl cyanide is 265.42 g/mol . The InChIKey of the compound is ZJHNDMZEXWDAHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 23.8 Ų . It has a complexity of 316 and a rotatable bond count of 3 . The compound has a hydrogen bond acceptor count of 1 and a hydrogen bond donor count of 0 .科学研究应用
Chemosensor for Fluoride Ions and Trace Water Detection
A tert-butyldiphenylsilyl-containing polyimide (PI-OSi) has been established as a colorimetric and ratiometric chemosensor for rapidly detecting fluoride ions (F−). The UV-vis absorbance ratio value (A322/A288) of PI-OSi in a DMF solution displays a wide linear range change to F− concentrations with a detection limit (DL) value of 2.13 μM . More interestingly, the resulting PI-OSi plus F− system (PI-OSi·F) could detect trace water in DMF .
NMR Studies of Macromolecular Complexes
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .
Chemical Synthesis
The tert-Butyldiphenylsilyl (TBDPS) group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .
作用机制
Target of Action
tert-Butyldiphenylsilyl cyanide, also known as TBDPS, is primarily used as a protecting group for alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups in various organic compounds .
Mode of Action
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
Biochemical Pathways
The TBDPS group is used in the protection of alcohols, which is a common step in many synthetic transformations in organic chemistry . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .
Result of Action
The primary result of the action of tert-Butyldiphenylsilyl cyanide is the protection of alcohol groups in organic compounds, preventing them from reacting under conditions that might otherwise cause them to do so . This allows for more complex synthetic transformations to be carried out on the protected molecule .
Action Environment
The action of tert-Butyldiphenylsilyl cyanide is influenced by environmental factors such as the presence of a mild base and a catalyst, which are necessary for the introduction of the protecting group . Additionally, the group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .
安全和危害
未来方向
属性
IUPAC Name |
[tert-butyl(diphenyl)silyl]formonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHNDMZEXWDAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393447 | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldiphenylsilyl cyanide | |
CAS RN |
145545-43-3 | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-Butyldiphenylsilyl cyanide useful for reactions with sterically hindered ketones?
A1: tert-Butyldiphenylsilyl cyanide (TBDPSCN), similar to its counterpart tert-butyldimethylsilyl cyanide (TBDMSCN), demonstrates effectiveness in reacting with sterically hindered ketones. [, ]. This capability likely stems from the steric bulk provided by the tert-butyldiphenylsilyl and tert-butyldimethylsilyl groups, which could influence the reaction pathway and favor the formation of desired products even when the ketone is sterically hindered.
Q2: What are the typical reaction conditions for using tert-Butyldiphenylsilyl cyanide with hindered ketones?
A2: The research indicates that TBDPSCN successfully adds to hindered ketones under specific conditions. These conditions include the presence of either Lewis acids like zinc iodide (ZnI2) in dichloromethane at 25°C or bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane at 25°C []. The choice of catalyst and specific conditions can influence the reaction yield and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



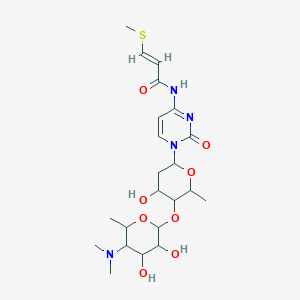

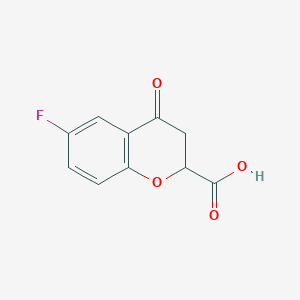

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)


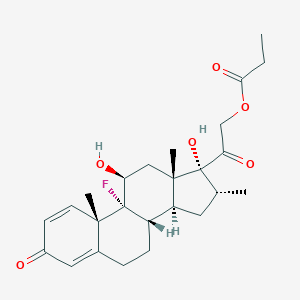

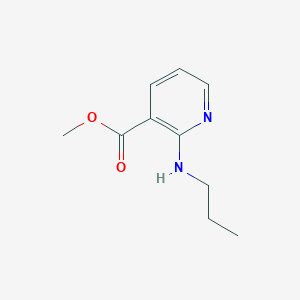

![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
